molecular formula C19H27F3N2O2 B2815774 tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1779126-06-5

tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate

Cat. No. B2815774
CAS RN: 1779126-06-5
M. Wt: 372.432
InChI Key: UIVKHENHHALGEC-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate, also known as TATB, is a compound that has gained significant attention in the field of scientific research due to its unique properties. TATB is a piperidine derivative that has been synthesized using various methods, and it has been found to have several applications in scientific research.

Scientific Research Applications

Synthesis and Applications in Cancer Research

Tert-butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate, as a chemical compound, has been explored in various scientific research contexts, particularly in the synthesis of intermediates for small molecule anticancer drugs. One significant application is its use in creating intermediates for drugs targeting the PI3K/AKT/mTOR pathway in cancer, which is crucial for cell growth and survival. Resistance to tyrosine kinase inhibitors in cancer treatments has driven the need for new antitumor drugs, and compounds containing this tert-butyl structure have shown promise in this area (Zhang, Ye, Xu, & Xu, 2018).

Role in Synthesis of Biologically Active Compounds

The tert-butyl structure is also crucial in synthesizing biologically active compounds, like crizotinib. It serves as an important intermediate in the synthesis process, showcasing its versatility in medicinal chemistry (Kong et al., 2016).

Intermediate in Benziimidazole Compounds Synthesis

Another research application includes its role as an intermediate in the synthesis of biologically active benziimidazole compounds. Such compounds have a broad range of biological activities, highlighting the compound's significance in developing new pharmaceuticals (Ya-hu, 2010).

Key Intermediate in Vandetanib Synthesis

Moreover, it is a key intermediate in the synthesis of Vandetanib, a drug used to treat certain types of cancer. This demonstrates its critical role in the pharmaceutical industry, especially in cancer treatment (Wang, Wang, Tang, & Xu, 2015).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-10-8-18(13-23,9-11-24)12-14-6-4-5-7-15(14)19(20,21)22/h4-7H,8-13,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVKHENHHALGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate

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